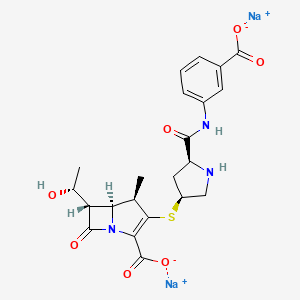

Ertapenem (disodium)

Beschreibung

BenchChem offers high-quality Ertapenem (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ertapenem (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H23N3Na2O7S |

|---|---|

Molekulargewicht |

519.5 g/mol |

IUPAC-Name |

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 |

InChI-Schlüssel |

KMVRATCHVMUJHM-SHZCTIMHSA-L |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: Ertapenem Disodium Chemical Structure & Stability Profile

Executive Summary

This technical guide provides a structural and kinetic analysis of Ertapenem Disodium, a 1-

Molecular Architecture & Physicochemical Properties

Structural Core and Modifications

Ertapenem is structurally engineered to overcome the metabolic instabilities inherent to early carbapenems.

-

Carbapenem Nucleus: The core bicyclic fused ring system (4:[1]5) containing the

-lactam ring is essential for antibacterial activity (inhibition of PBP-2 and PBP-3).[2] However, the high ring strain makes it susceptible to nucleophilic attack. -

1-

-Methyl Group: Located at the C-4 position, this group sterically hinders the approach of renal Dehydropeptidase-I (DHP-I), rendering Ertapenem stable to renal metabolism without the need for a DHP-I inhibitor (unlike Imipenem/Cilastatin).[1] -

C-2 Side Chain (meta-substituted benzoic acid): This is the defining feature of Ertapenem. The bulky, lipophilic benzoate group confers a net negative charge at physiological pH and facilitates high protein binding (~85–95% to albumin). This protein binding protects the molecule from glomerular filtration, extending the plasma half-life to ~4 hours and enabling once-daily dosing.

Physicochemical Data Table

| Parameter | Specification |

| IUPAC Name | (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Molecular Formula | |

| pKa Values | pKa1 |

| Solubility | Soluble in water; slightly soluble in alcohol.[3][4][5] |

| Hygroscopicity | Highly hygroscopic; hydrolyzes rapidly upon moisture absorption. |

Degradation Mechanisms: The "Why" Behind Instability

Ertapenem exhibits two distinct, competing degradation pathways driven by solution conditions: Hydrolysis and Intermolecular Dimerization .[4]

Pathway A: Hydrolysis ( -Lactam Ring Opening)[1]

-

Mechanism: Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the

-lactam ring. -

Driver: Extreme pH (Acidic < pH 5.0; Basic > pH 8.0).

-

Result: Formation of the pharmacologically inactive open-ring metabolite.[6]

-

Kinetics: Follows pseudo-first-order kinetics in dilute solutions.[1][4]

Pathway B: Intermolecular Dimerization

-

Mechanism: The nucleophilic amine group of one Ertapenem molecule attacks the electrophilic

-lactam carbonyl of a second Ertapenem molecule. -

Driver: High Concentration (>60 mg/mL). This is a second-order reaction , meaning the rate is proportional to the square of the concentration.

-

Implication: Reconstituted solutions (typically 100 mg/mL) are thermodynamically unstable and must be diluted immediately to prevent dimer formation.

Visualization of Degradation Logic

The following diagram illustrates the kinetic decision tree for Ertapenem degradation based on environmental conditions.

Caption: Kinetic pathways of Ertapenem degradation. Hydrolysis dominates in dilute/pH-extreme environments, while dimerization dominates in concentrated solutions.

Stability Profile & Formulation Strategies

The pH "Goldilocks" Zone

Ertapenem is maximally stable in a narrow pH window of 6.5 to 7.5 .

-

Acidic Conditions: Protonation of the ring nitrogen increases the electrophilicity of the carbonyl carbon, accelerating ring opening.

-

Basic Conditions: Hydroxide ions act as direct nucleophiles.

The Role of Sodium Bicarbonate (NaHCO )

Commercial formulations (e.g., Invanz) are lyophilized with sodium bicarbonate and sodium hydroxide.[2]

-

Function 1 (Buffer): Maintains pH ~7.5 upon reconstitution.

-

Function 2 (Stabilization): Research suggests the formation of a reversible carbamate adduct between the amine side chain and carbon dioxide (from bicarbonate). This adduct temporarily "masks" the nucleophilic amine, thereby reducing the rate of intermolecular dimerization during the critical reconstitution phase.

Temperature Sensitivity

Ertapenem is highly temperature-sensitive.

-

25°C (Room Temp): 100 mg/mL solutions degrade >10% within 2-4 hours.

-

5°C (Refrigerated): Stability extends to ~24 hours, but dimerization continues slowly.

Analytical Methodology: Stability-Indicating HPLC Protocol

To accurately assess Ertapenem purity, the analytical method must resolve the parent peak from both the open-ring metabolite and the dimer.

Method Principles

-

Column: C18 stationary phase is required for retention of the polar carbapenem.

-

Mobile Phase: Phosphate buffer is essential to maintain the drug in its ionized, soluble state, but pH must be controlled to prevent on-column degradation.

-

Detection: UV at 298 nm minimizes interference from simple organic impurities and maximizes sensitivity for the carbapenem chromophore.

Validated Protocol Steps

Step 1: Reagent Preparation

-

Buffer (Solvent A): Dissolve 1.4 g Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 6.5 ± 0.1 with 50% NaOH. Note: pH 6.5 is chosen to match the stability maximum of the analyte. -

Solvent B: Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions

-

Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7]

-

Flow Rate: 1.0 mL/min.[8]

-

Temperature: Maintain column at 5°C to 10°C . Critical: Ambient temperature causes on-column degradation during the run.

-

Injection Volume: 10 µL.

-

Detection: UV @ 298 nm.[7]

Step 3: Gradient Program

| Time (min) | Solvent A (%) | Solvent B (%) |

|---|---|---|

| 0 | 95 | 5 |

| 10 | 85 | 15 |

| 20 | 50 | 50 |

| 25 | 95 | 5 |

Step 4: System Suitability (Self-Validating Logic)

-

Resolution: Inject a degraded sample (heated to 50°C for 30 mins). Ensure resolution (

) > 1.5 between the Ertapenem peak and the Open-Ring Metabolite. -

Tailing Factor: Must be < 1.5. Higher tailing indicates secondary interactions with silanols, requiring a fresh column or higher ionic strength buffer.

Analytical Workflow Diagram

Caption: Stability-indicating HPLC workflow emphasizing temperature control to prevent artifactual degradation.

References

-

Zajac, M., et al. (2006). "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Sajonz, H., et al. (2001). "Preparation, isolation, and characterization of dimeric degradation products of the 1-beta-methylcarbapenem antibiotic, ertapenem." Journal of Liquid Chromatography & Related Technologies. Link

-

Merck & Co. (2021).[4] "INVANZ (Ertapenem) Prescribing Information." FDA Access Data. Link

-

Legrand, T., et al. (2008). "Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection." Journal of Chromatography B. Link

-

Burkhardt, O., et al. (2006). "Stability of ertapenem in selected infusion fluids." Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Ertapenem - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability Profile of Ertapenem Disodium

Executive Summary

Ertapenem disodium exhibits a distinct physicochemical duality: while highly soluble in Water for Injection (WFI) , its chemical stability is significantly optimized in 0.9% Sodium Chloride (Normal Saline) .

This guide analyzes the mechanistic divergence between solubility and stability. The core finding for researchers is that while WFI is a permissible vehicle for initial reconstitution, saline is the mandatory diluent for infusion to prevent rapid hydrolysis and dimerization. The incompatibility with Dextrose (D5W) is driven by pH-catalyzed degradation of the beta-lactam ring.

Part 1: Physicochemical Profile

Molecular Characteristics

Ertapenem is a 1-β-methyl-carbapenem formulated as a disodium salt to enhance water solubility. Unlike imipenem, it does not require a dehydropeptidase-I (DHP-I) inhibitor (like cilastatin) due to the protective steric hindrance of the 1-β-methyl group.

| Property | Specification |

| Chemical Structure | Carbapenem with a 1-β-methyl group and a meta-substituted benzoic acid side chain. |

| Salt Form | Disodium (2 Na⁺ ions per molecule). |

| Solubility (Water) | ≥ 52 mg/mL (Highly Soluble). |

| pKa Values | 2.72 (Carboxyl), 3.96 (Side chain), 7.06 (Amine). |

| pH Stability Window | pH 5.0 – 7.5 (Optimal).[1] |

Part 2: The Solvent Paradox (Water vs. Saline)

Solubility vs. Stability

While ertapenem dissolves rapidly in WFI, the resulting solution lacks the ionic strength and buffering capacity often required to retard degradation kinetics.

-

WFI (Water for Injection): Excellent solvent for rapid dissolution of the lyophilized cake. However, it offers no protection against pH shifts.

-

0.9% NaCl (Saline): Provides a stable ionic environment. The "Saline Effect" in carbapenems often relates to the stabilization of the transition state during hydrolysis, though the primary benefit here is maintaining a neutral pH profile closer to the drug's stability optimum (pH ~6.0-7.0).

The Dextrose Incompatibility

Ertapenem is incompatible with Dextrose 5% in Water (D5W).

-

Mechanism: D5W is acidic (pH range 3.5 – 6.5, often ~4.0).

-

Reaction: At pH < 5.0, ertapenem undergoes acid-catalyzed hydrolysis of the beta-lactam ring. This reaction is irreversible and destroys antibacterial activity.

The Concentration Effect (Dimerization)

Stability is inversely proportional to concentration.

-

High Concentration (100 mg/mL - Reconstituted Vial): Prone to intermolecular dimerization . One ertapenem molecule attacks the beta-lactam ring of another.[2] This is a second-order reaction (

). -

Low Concentration (20 mg/mL - Diluted Bag): Dimerization rate drops significantly. This is why the protocol mandates immediate dilution after reconstitution.

Part 3: Mechanistic Degradation Pathways

The following diagram illustrates the two primary degradation threats: pH-mediated hydrolysis (dominant in Dextrose) and Concentration-mediated dimerization (dominant in the vial).

Figure 1: Degradation pathways showing susceptibility to pH (Hydrolysis) and Concentration (Dimerization).

Part 4: Experimental Protocols

Protocol A: Standard IV Reconstitution

This workflow is designed to minimize the time the drug spends in the "High Concentration" state.

Reagents:

-

Diluent 1: Water for Injection (WFI) OR 0.9% NaCl (10 mL)

-

Diluent 2: 0.9% NaCl (50 mL IV Bag)

Figure 2: IV Preparation Workflow emphasizing the critical "Immediate Transfer" step to avoid dimerization.

Protocol B: Stability Testing (HPLC)

To verify solubility and stability in a lab setting, use the following parameters.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 15 cm x 4.6 mm, 3-5 µm). |

| Mobile Phase | Phosphate Buffer (pH 6.[6][7][8]5) / Methanol or Acetonitrile. |

| Detection | UV @ 298 nm (Specific to the carbapenem chromophore). |

| Flow Rate | 1.0 - 1.2 mL/min.[7][8] |

| Retention Time | ~4.5 - 5.0 min (Ertapenem); Degradants elute earlier. |

| Acceptance | >90% of initial concentration remaining. |

Part 5: Stability Data Summary

The following table summarizes the stability windows based on solvent and temperature. Note the drastic reduction in stability when Dextrose is used.[9]

| Solvent / Condition | Concentration | Temperature | Stability Window | Status |

| Reconstituted Vial (WFI/Saline) | 100 mg/mL | 25°C (RT) | < 2 hours | Unstable (Dilute Immediately) |

| Diluted IV Bag (0.9% NaCl) | 20 mg/mL | 25°C (RT) | 6 hours | Stable |

| Diluted IV Bag (0.9% NaCl) | 20 mg/mL | 5°C (Fridge) | 24 hours* | Stable |

| Diluted IV Bag (5% Dextrose) | 20 mg/mL | 25°C (RT) | < 1 hour | Incompatible |

| IM Solution (1% Lidocaine) | ~312 mg/mL | 25°C (RT) | 1 hour | Use Immediately |

*Must be used within 4 hours after removal from refrigeration.

Part 6: Clinical Context (Lidocaine vs. Saline)

For Intramuscular (IM) administration, solubility is not the issue; pain is.

-

Solvent: 1.0% Lidocaine HCl (without epinephrine).[5]

-

Rationale: Ertapenem is irritating to tissue. Lidocaine acts as a local anesthetic.

-

Warning: Solutions containing Lidocaine must NEVER be administered intravenously due to the risk of cardiac arrhythmias.

References

-

McQuade, M. S., et al. (2004).[10] Stability and compatibility of reconstituted ertapenem with commonly used i.v.[1][4][11] infusion and coinfusion solutions. American Journal of Health-System Pharmacy. [Link]

-

Zajac, M., et al. (2007).[8][12] Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Jain, J. G., et al. (2014).[1][12] Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 °C. American Journal of Health-System Pharmacy. [Link]

-

European Medicines Agency. (2008). Invanz: EPAR - Scientific Discussion. Europa.eu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Technical Guide: Pharmacokinetics and Protein Binding Characteristics of Ertapenem

[1]

Executive Summary

Ertapenem is a parenteral Group 1 carbapenem antibiotic distinguished by its unique pharmacokinetic (PK) profile. Unlike imipenem or meropenem, which have elimination half-lives (

The core driver of this extended half-life is high, concentration-dependent plasma protein binding (PPB), primarily to human serum albumin (HSA). This guide details the mechanistic underpinnings of this binding, the resulting non-linear pharmacokinetics, and the rigorous experimental protocols required to accurately measure unbound fractions (

Molecular Mechanism of Protein Binding

Albumin Interaction and Saturation Kinetics

Ertapenem binds reversibly to human serum albumin (HSA). This interaction is not constant; it follows non-linear, saturable kinetics.

-

Low Concentrations (<100 mg/L): High affinity binding dominates. The bound fraction is approximately 92–95% (

). -

High Concentrations (300 mg/L): As drug concentration increases, specific binding sites on albumin become saturated. The bound fraction decreases to approximately 85% (

).

This concentration-dependent binding results in non-linear pharmacokinetics, where the clearance (

The "Free Drug" Hypothesis

Only the unbound fraction of ertapenem is pharmacologically active and capable of distributing into the interstitial fluid (the primary site of infection for many indications). Therefore, accurate determination of

Pharmacokinetic Profile: Half-Life ( )

The elimination half-life of ertapenem is heavily influenced by renal function and plasma protein concentration.

Table 1: Ertapenem Half-Life Across Populations

| Population | Renal Function (CLcr) | Mean | Protein Binding Characteristics |

| Healthy Adults | > 90 mL/min | 3.8 – 4.4 | Normal saturation kinetics (85-95% bound). |

| Mild Renal Impairment | 60–90 mL/min | ~4.4 | Minimal change. |

| Moderate Renal Impairment | 30–59 mL/min | ~6.1 | Decreased clearance prolongs exposure. |

| Advanced Renal Impairment | 10–29 mL/min | ~10.6 | Significant accumulation; dosing interval adjustment required. |

| End-Stage Renal Disease | < 10 mL/min | ~14.1 | Highly prolonged; 50% dose reduction recommended. |

| Hypoalbuminemia (ICU) | Variable | Reduced | Lower albumin leads to higher |

Data compiled from Mistry et al. and Burkhardt et al. [1, 2]

Experimental Protocol: Determination of Unbound Fraction

Objective: To isolate and quantify the unbound (free) concentration of ertapenem in human plasma using Ultrafiltration (UF). Critical Constraint: Ertapenem is unstable at physiological pH and temperature over long periods. Strict control of conditions is required to prevent degradation during the assay.

Materials

-

Device: Amicon® Ultra-0.5 or Centrifree® Ultrafiltration Devices (30 kDa molecular weight cutoff).

-

Matrix: Human Plasma (K2EDTA or Heparin).

-

Buffer: 1.0 M MOPS buffer (pH 6.5) for stabilization.

Workflow: Ultrafiltration (UF)

Note: This protocol is designed to minimize the "Gibbs-Donnan effect" and non-specific binding.

-

Sample Preparation:

-

Spike plasma with ertapenem to achieve target concentrations (e.g., 10, 50, 150, 300 mg/L) to capture the non-linear profile.

-

Incubate at 37°C for 15 minutes to allow binding equilibrium. Do not exceed 30 minutes to minimize degradation.

-

-

pH Adjustment (Critical Step):

-

Measure plasma pH. If pH drifts > 7.4, adjust carefully with minimal CO2 atmosphere or buffer, as pH significantly alters albumin binding affinity.

-

-

Ultrafiltration:

-

Load 500 µL of plasma into the UF device.

-

Centrifuge at 2000 × g for 20 minutes at 37°C .

-

Technical Note: Temperature control during centrifugation is vital. Centrifuging at 25°C (room temp) instead of 37°C can artificially lower the free fraction values by 20-30%.

-

-

Filtrate Collection:

-

Collect the ultrafiltrate (clear liquid in the bottom chamber).

-

Immediately stabilize the filtrate by diluting 1:1 with 1.0 M MOPS buffer (pH 6.5) to prevent hydrolysis of the beta-lactam ring.

-

-

Bioanalysis (LC-MS/MS):

-

Analyze total plasma (pre-filtration) and ultrafiltrate (post-filtration) samples.

-

Calculation

Visualization of Pharmacokinetic Dynamics

Diagram 1: Ertapenem Binding & Clearance Dynamics

This diagram illustrates the interplay between concentration, albumin saturation, and renal clearance.

Caption: The non-linear dynamic where albumin saturation at high concentrations leads to a transient increase in free fraction and clearance.

Diagram 2: Ultrafiltration Experimental Workflow

A self-validating workflow for determining free fraction.

Caption: Step-by-step Ultrafiltration protocol emphasizing temperature control and stabilization to prevent degradation.

Clinical & Developmental Implications

Hypoalbuminemia in Critical Care

In patients with severe hypoalbuminemia (Albumin < 2.5 g/dL), the binding capacity for ertapenem is reduced.

-

Effect: The unbound fraction (

) can increase from ~10% to >30% [2]. -

Consequence: While this theoretically increases antibiotic activity, it also accelerates renal clearance (

is proportional to

Renal Replacement Therapy (RRT)

Ertapenem is removed by hemodialysis (~30% of the dose).

-

Recommendation: If a daily dose is administered 6 hours prior to hemodialysis, a supplementary dose (150 mg) is often recommended post-dialysis to maintain therapeutic levels [1].

References

-

Mistry, G. C., et al. (2006). Pharmacokinetics of ertapenem in patients with varying degrees of renal insufficiency and in patients on hemodialysis.[1] Journal of Clinical Pharmacology, 46(10), 1128-1139. Link

-

Burkhardt, O., et al. (2006). Protein binding of ertapenem in intensive care unit patients.[2][3][4][5] Journal of Antimicrobial Chemotherapy, 58(6), 1221-1224. Link

-

Merck & Co., Inc. (2022). INVANZ (ertapenem) Prescribing Information. Link

-

Wixson, G. S., et al. (2005). Stability of ertapenem in various biological matrices. Antimicrobial Agents and Chemotherapy, 49(11), 4782. Link

Sources

- 1. Pharmacokinetics of ertapenem in patients with varying degrees of renal insufficiency and in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unbound fraction of ertapenem in intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P-1299. Clinical Outcomes of Ertapenem in Critically Ill Patients with Bacteremia Caused by ESBL-Producing Organisms: A Comparison of Normal/elevated and Low Albumin Levels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Ertapenem Disodium Stock Solution: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of ertapenem disodium stock solutions for research applications. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental conditions. Adherence to this protocol will ensure the integrity and stability of the ertapenem disodium stock solution, which is critical for obtaining reliable results in downstream applications such as in vitro susceptibility testing, mechanism of action studies, and other pharmacological research.

Introduction to Ertapenem Disodium

Ertapenem is a broad-spectrum carbapenem antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] The disodium salt form of ertapenem is a lyophilized powder that requires reconstitution into a liquid form for use. The stability of ertapenem in solution is highly dependent on factors such as pH, temperature, and the choice of solvent.[2][3] Therefore, a meticulously controlled preparation process is paramount to preserve its chemical integrity and biological activity.

Core Principles of Ertapenem Disodium Stock Solution Preparation

The primary objective when preparing an ertapenem disodium stock solution is to achieve complete dissolution while minimizing degradation. The β-lactam ring in the carbapenem structure is susceptible to hydrolysis, which can be accelerated by suboptimal pH and elevated temperatures.[4] The commercial formulation of ertapenem for injection (Invanz®) includes sodium bicarbonate and sodium hydroxide to create a stabilized environment upon reconstitution.[3] For research purposes, mimicking these conditions or using appropriate buffering systems is crucial for maintaining the compound's stability.

Materials and Equipment

Materials:

-

Ertapenem disodium powder (analytical grade)

-

Sterile, pyrogen-free water for injection (WFI) or 0.9% sodium chloride solution (normal saline)[5]

-

Sterile, conical-bottom polypropylene or glass vials

-

Sterile, individually wrapped syringes and needles (21-gauge or smaller recommended)[5]

-

Sterile 0.22 µm syringe filters

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Equipment:

-

Calibrated analytical balance

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Refrigerator (2-8°C)

-

Freezer (-20°C or -80°C)

-

pH meter (optional, for custom buffer preparations)

Quantitative Data Summary

| Parameter | Recommended Value/Condition | Rationale |

| Solvent | Sterile Water for Injection or 0.9% Sodium Chloride | Ensures isotonicity and compatibility. Dextrose-containing solutions should be avoided as they can be unstable.[5] |

| Concentration | 10-100 mg/mL | Higher concentrations may exhibit faster degradation.[6] The chosen concentration should be appropriate for the intended application. |

| Reconstitution Temperature | Room Temperature (20-25°C) | Facilitates dissolution. Avoid excessive heat. |

| Storage (Short-term) | 2-8°C for up to 24 hours | Minimizes immediate degradation.[7] |

| Storage (Long-term) | -20°C or -80°C for up to several months | Preserves stability for extended periods.[8] Avoid repeated freeze-thaw cycles. |

| pH of Solution | A narrow pH range around neutral is ideal for stability.[3] | Ertapenem is unstable at high or low pH.[4] |

Experimental Protocol: Preparation of a 100 mg/mL Ertapenem Disodium Stock Solution

This protocol details the preparation of a 100 mg/mL stock solution, a concentration often used for creating serial dilutions for in vitro assays.

Step-by-Step Methodology:

-

Aseptic Preparation: All procedures should be performed in a laminar flow hood or biological safety cabinet to ensure sterility. Don appropriate PPE.

-

Weighing the Compound: Accurately weigh the desired amount of ertapenem disodium powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mg/mL, weigh 100 mg of the powder.

-

Solvent Dispensing: Using a sterile syringe, draw up the required volume of sterile Water for Injection or 0.9% sodium chloride solution. For a 100 mg/mL solution from 100 mg of powder, 1 mL of solvent is required.

-

Reconstitution: Carefully add the solvent to the vial containing the ertapenem disodium powder.

-

Dissolution: Gently swirl the vial to wet the powder. Vortex the vial at a moderate speed until the powder is completely dissolved. The resulting solution should be clear and range from colorless to pale yellow.[5]

-

Sterile Filtration (Optional but Recommended): For applications requiring absolute sterility, filter the reconstituted solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is crucial for cell-based assays.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, preparation date, and your initials. For short-term storage (up to 24 hours), store the aliquots at 2-8°C.[7] For long-term storage, store at -20°C or -80°C.[8]

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the preparation and storage of an ertapenem disodium stock solution.

Trustworthiness and Self-Validation

The integrity of your experimental results is directly linked to the quality of your reagents. To ensure the reliability of your ertapenem disodium stock solution, consider the following self-validating practices:

-

Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. A significant change from a pale yellow to a darker yellow or brown may indicate degradation.

-

pH Measurement: If preparing custom buffered solutions, verify the final pH of the stock solution to ensure it falls within the optimal stability range.

-

Bioassay Validation: When beginning a new series of experiments with a freshly thawed aliquot, it is good practice to include a control organism with a known minimum inhibitory concentration (MIC) for ertapenem to confirm the biological activity of the stock solution.

Conclusion

The preparation of a stable and reliable ertapenem disodium stock solution is a critical first step for any research involving this potent antibiotic. By following this detailed protocol and understanding the chemical principles that govern its stability, researchers can be confident in the integrity of their experimental materials, leading to more accurate and reproducible scientific outcomes.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. DailyMed - ERTAPENEM- ertapenem sodium injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 6. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. apexbt.com [apexbt.com]

Application Note: Robust HPLC-UV Analysis of Ertapenem in Human Plasma

This Application Note is designed for bioanalytical scientists and method developers. It moves beyond standard "recipe-based" protocols to provide a mechanistic understanding of why specific parameters are chosen, ensuring robust and reproducible data for Ertapenem analysis in human plasma.

Methodology, Stabilization Strategies, and Validation Protocols

Executive Summary & Strategic Rationale

Ertapenem is a 1-

Key Methodological Challenges:

-

Chemical Instability: Spontaneous hydrolysis of the

-lactam ring occurs in plasma at room temperature. -

High Polarity: Ertapenem is highly polar (logP

-2.2), making retention on standard C18 columns difficult without ion-pairing or specific pH control. -

Protein Binding: High plasma protein binding (~95%) requires efficient extraction techniques to ensure total drug recovery.

This guide presents a self-validating HPLC-UV method that prioritizes sample stability and chromatographic resolution.

Method Development Strategy (The "Why" behind the "How")

Chromatographic Chemistry[2][3][4][5][6][7][8]

-

Column Selection: A C18 column with high carbon load and end-capping (e.g., Hypersil BDS C18 or Phenomenex Gemini C18) is selected. The "Base Deactivated Silica" (BDS) or end-capping reduces silanol activity, preventing peak tailing common with amine-containing antibiotics.

-

Mobile Phase pH: The

-lactam ring is most stable between pH 6.0 and 7.0. However, to achieve retention on a C18 column, the carboxylic acid groups must be suppressed (protonated). We utilize a phosphate buffer at pH 6.5 to balance stability with sufficient retention, avoiding the rapid degradation seen at highly acidic pH (< 3.0). -

Detection: The carbapenem core exhibits a strong UV absorption maximum at 298 nm , providing high sensitivity without interference from plasma proteins (which absorb mostly < 280 nm).

Sample Stabilization Logic

Standard plasma handling leads to 10-15% degradation within hours at room temperature.

-

Critical Control Point: Samples must be kept at 4°C (ice bath) immediately upon collection.

-

Buffer Stabilization: While some methods use MES buffer, this protocol relies on rapid protein precipitation (PPT) with chilled acetonitrile, which denatures enzymes and removes water (the hydrolysis reagent), effectively "freezing" the chemical state of the drug.

Experimental Protocol

Materials & Reagents[9]

-

Analyte: Ertapenem Sodium Reference Standard.[2]

-

Internal Standard (IS): Meropenem (Structural analog with similar UV response and pKa).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffer: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (85%).

Instrumentation Parameters

| Parameter | Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II (or equivalent) | Binary pump required for precise mixing. |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | End-capping minimizes peak tailing. |

| Mobile Phase | 10mM Phosphate Buffer (pH 6.5) : ACN (85:15 v/v) | High aqueous content ensures retention of polar analyte. |

| Flow Rate | 1.0 mL/min | Standard backpressure; optimal Van Deemter efficiency. |

| Wavelength | 298 nm | |

| Injection Vol | 20 - 50 µL | Higher volume compensates for UV sensitivity limits. |

| Temp | 25°C (Column), 4°C (Autosampler) | Critical: Autosampler cooling prevents degradation during the run. |

| Run Time | ~12 minutes | Ertapenem elutes ~6-7 min; IS ~4-5 min. |

Preparation of Solutions

-

Buffer Preparation: Dissolve 1.36 g

in 1L water. Adjust pH to 6.5 -

Stock Solution (1 mg/mL): Dissolve 10 mg Ertapenem in 10 mL water. Prepare fresh daily. Do not store.

-

Internal Standard (1 mg/mL): Dissolve 10 mg Meropenem in 10 mL water.

Sample Preparation Workflow (Protein Precipitation)

This workflow is designed to maximize recovery while minimizing hydrolysis.

Figure 1: Optimized Sample Preparation Workflow ensuring analyte stability and compatibility with mobile phase.

Detailed Steps:

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Meropenem working solution (e.g., 50 µg/mL). Vortex briefly.

-

Precipitation: Add 400 µL of ice-cold Acetonitrile . Vortex vigorously for 30 seconds. Note: The 1:2 ratio ensures complete protein removal.

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C .

-

Reconstitution: Transfer 200 µL of the clear supernatant to a vial. Add 200 µL of Mobile Phase Buffer. Rationale: Injecting pure ACN supernatant can cause peak distortion (solvent effect) due to the high organic strength. Diluting with buffer matches the mobile phase.

Method Validation (FDA/EMA Guidelines)

Linearity & Range

-

Range: 0.5 µg/mL to 100 µg/mL (Covers

and -

Acceptance:

.[3][2] Back-calculated concentrations of standards must be within

Accuracy & Precision

Perform at 4 levels: LLOQ (0.5 µg/mL), Low QC (1.5 µg/mL), Mid QC (20 µg/mL), High QC (80 µg/mL).

-

Intra-day: 5 replicates per level in one run.

-

Inter-day: 5 replicates per level over 3 consecutive days.

-

Criteria: CV% < 15% and Accuracy within 85-115%.

Stability Protocol (Self-Validating System)

Because Ertapenem is unstable, you must prove your handling time is safe.

-

Bench-Top Stability: Spiked plasma left at room temperature for 2, 4, and 6 hours. Expect degradation; establish the maximum safe handling window (usually < 1 hour).

-

Freeze-Thaw: Spiked plasma subjected to 3 cycles of freezing (-80°C) and thawing (room temp).

-

Autosampler Stability: Processed samples kept at 4°C for 24 hours. Crucial for large batches.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions | Ensure column is "Base Deactivated" (BDS). Increase buffer concentration to 20mM. |

| Retention Shift | pH drift | Phosphate buffer pH is temperature sensitive. Measure pH precisely at room temp. |

| Low Recovery | Protein binding | Ensure vigorous vortexing during precipitation. Do not use SPE unless necessary (PPT is more robust for Ertapenem). |

| Extra Peaks | Hydrolysis products | Check "Bench-Top" time. If samples sat >1 hr at RT, ring-opened metabolites (non-active) may appear. |

References

-

Jain, R., et al. (2017).[3] Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences.[3] Link

-

Ali, M. F. B., et al. (2021).[5] A bio-analytically validated HPLC-UV method for simultaneous determination of doripenem and ertapenem in pharmaceutical dosage forms and human plasma. RSC Advances. Link

-

Legrand, T., et al. (2008). Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection. Journal of Chromatography B. Link

-

Pickering, M., & Brown, S. D. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. Biomedical Chromatography.[6][3][7][8][9][10] Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

- 1. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A bio-analytically validated HPLC-UV method for simultaneous determination of doripenem and ertapenem in pharmaceutical dosage forms and human plasma: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10466C [pubs.rsc.org]

- 6. HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery [eureka.patsnap.com]

- 7. jst.org.in [jst.org.in]

- 8. Determination of ertapenem in plasma and ascitic fluid by UHPLC-MS/MS in cirrhotic patients with spontaneous bacterial peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Ertapenem

Executive Summary & Mechanism of Action

Ertapenem is a Group 1 carbapenem with robust activity against extended-spectrum

Mechanism of Action: Ertapenem acts by penetrating the bacterial cell wall via outer membrane porins (specifically OmpC and OmpF in E. coli) and binding with high affinity to Penicillin-Binding Proteins (PBPs) .[1][2]

-

Primary Targets: PBP 2 and PBP 3 (in E. coli).[1]

-

Effect: Inhibition of peptidoglycan cross-linking (transpeptidation), leading to cell wall instability and lysis.

-

Resistance Mechanisms: Porin loss (impermeability) combined with ESBL/AmpC production, or direct hydrolysis by carbapenemases.

Pre-Analytical Considerations (Critical Stability Warning)

The "Achilles' Heel" of Ertapenem Testing:

Ertapenem is notoriously unstable in solution compared to other carbapenems. Hydrolysis of the

Stability Protocol

-

Powder Storage: Store lyophilized powder at -20°C or below. Desiccate.

-

Reconstitution:

-

Weigh powder immediately after removing from the freezer.

-

Solvent: Sterile Phosphate Buffered Saline (PBS, pH 7.2) or Sterile Water.

-

Time Limit: The stock solution must be used to prepare microtiter plates within 30 minutes of reconstitution.

-

Freezing: If not used immediately, freeze at -70°C (not -20°C). Do not refreeze.

-

Protocol: Broth Microdilution (BMD)

This protocol adheres to CLSI M07 and ISO 20776-1 standards.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified.

-

Strain: Clinical isolate (fresh subculture, 18-24h).

-

Format: 96-well polystyrene microtiter plate (U-bottom).

Step-by-Step Workflow

Step 1: Antimicrobial Stock Preparation Prepare a 1280 µg/mL stock solution of Ertapenem.

-

Calculation:

Step 2: Dilution Scheme (2x Concentrate) Prepare serial two-fold dilutions in CAMHB. Since you will add equal volumes of bacteria, prepare these at 2x the desired final concentration.

-

Target Range: 0.002 µg/mL to 4 µg/mL.

-

Preparation: Dilute the 1280 µg/mL stock down to 8 µg/mL (which is 2x the top test concentration of 4 µg/mL).

Step 3: Inoculum Preparation

-

Direct Colony Suspension: Pick 3-5 colonies from a fresh agar plate.

-

Suspension: Suspend in saline to match a 0.5 McFarland Standard (

CFU/mL). -

Dilution: Dilute this suspension 1:150 in CAMHB to achieve

CFU/mL.

Step 4: Plate Inoculation

-

Add 50 µL of the 2x Ertapenem dilutions to columns 1-10.

-

Add 50 µL of the diluted inoculum (

CFU/mL) to columns 1-11.-

Final Volume: 100 µL.

-

Final Bacterial Concentration:

CFU/mL. -

Final Drug Concentration: 1x (Desired Range).

-

-

Controls:

-

Column 11: Growth Control (Bacteria + Broth, no drug).

-

Column 12: Sterility Control (Broth only).

-

Step 5: Incubation

-

Seal plate with perforated adhesive seal.

-

Incubate at 35°C ± 2°C in ambient air for 16-20 hours .

Visualization: BMD Workflow

Figure 1: Step-by-step Broth Microdilution workflow for Ertapenem.

Quality Control (The Self-Validating System)

To ensure the assay is valid, you must run Escherichia coli ATCC 25922 in parallel. If the MIC of this strain falls outside the acceptable range, the entire run is invalid and must be repeated.

QC Parameters (CLSI M100 / EUCAST)

| Organism | Strain ID | Acceptable MIC Range (µg/mL) | Target Value |

| Escherichia coli | ATCC 25922 | 0.004 – 0.016 | 0.008 |

Troubleshooting QC Failures:

-

MIC > 0.016: Likely degradation of Ertapenem.[5] Was the stock used immediately? Was the broth pH > 7.4?

-

MIC < 0.004: Inoculum density too low (<

CFU/mL) or cation levels (Ca/Mg) in broth are incorrect.

Data Interpretation & Breakpoints

Interpretation depends on the regulatory body (CLSI vs. EUCAST).[7] Note that Ertapenem breakpoints are optimized for detection of carbapenemase producers.

Breakpoints for Enterobacterales

| Category | CLSI M100 (µg/mL) | EUCAST v14.0 (mg/L) |

| Susceptible (S) | ≤ 0.5 | ≤ 0.5 |

| Intermediate (I) | 1.0 | N/A (See Note) |

| Resistant (R) | ≥ 2.0 | > 0.5 |

Note: EUCAST classifies values > 0.5 mg/L as Resistant for screening purposes to ensure carbapenemase producers are not missed. CLSI maintains an Intermediate range.

Interpretation Logic

Figure 2: Decision logic for interpreting Ertapenem MIC values based on CLSI M100 criteria.

References

-

Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[8][9] 34th ed. CLSI supplement M100.[5] (2024).[10][11]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[10] Version 14.0. (2024).[5][10][11]

-

National Institutes of Health (NIH) / PubChem. Ertapenem Mechanism of Action and Stability Data.

-

American Type Culture Collection (ATCC). Escherichia coli ATCC 25922 Product Sheet.[4]

Sources

- 1. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ertapenem: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. korld.nil.gov.pl [korld.nil.gov.pl]

- 5. aurosan-shop.de [aurosan-shop.de]

- 6. clsi.org [clsi.org]

- 7. phfscience.nz [phfscience.nz]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. nih.org.pk [nih.org.pk]

- 10. megumed.de [megumed.de]

- 11. scribd.com [scribd.com]

Technical Guide: In Vitro Susceptibility Testing Protocols using Ertapenem Disodium

Abstract & Strategic Utility

Ertapenem is a Group 1 carbapenem with a unique pharmacokinetic profile (high protein binding, long half-life) and a distinct spectrum of activity. Unlike Group 2 carbapenems (imipenem, meropenem), ertapenem has limited activity against Pseudomonas aeruginosa and Acinetobacter spp. However, its critical utility in the laboratory lies in its status as the most sensitive phenotypic indicator for KPC (Klebsiella pneumoniae carbapenemase) production.

In drug development and clinical surveillance, Ertapenem susceptibility testing is the "canary in the coal mine." Resistance to ertapenem often precedes resistance to other carbapenems in Enterobacterales. Consequently, protocols involving ertapenem require rigorous environmental controls due to the molecule's thermal instability and specific pH requirements.[1]

This guide details the handling, testing, and interpretation of Ertapenem Disodium, emphasizing the Broth Microdilution (BMD) gold standard and Disk Diffusion methods, aligned with CLSI M100-Ed34 and EUCAST v14.0 standards.

Critical Reagent Handling: The "Cold Chain" Rule

Scientific Rationale: Ertapenem disodium is significantly less stable than meropenem or imipenem in solution. Hydrolysis of the

Reagent Preparation Protocol

-

Storage: Store lyophilized powder at -20°C or below.

-

Solvent: Dissolve in Sterile Water for Injection or 10 mM Phosphate Buffer (pH 7.2) . Avoid unbuffered saline for long-term stock storage as pH fluctuations accelerate hydrolysis.

-

Stock Concentration: Prepare a master stock at 1000 µg/mL or 10,000 µg/mL .

-

Usage Rule:

-

Immediate Use: Use within 2 hours if kept at room temperature (20-25°C).

-

Short-Term: Stable for 6 hours at 2-8°C.

-

Frozen: Aliquot immediately and freeze at -70°C. Do not refreeze.

-

Self-Validating Step: Always run a reference strain (E. coli ATCC 25922) with every frozen aliquot thawed. If the MIC deviates by >1 log₂ dilution from the expected range (0.004–0.016 µg/mL), discard the batch.

Protocol A: Broth Microdilution (BMD) – The Gold Standard

Scope: Quantitative determination of Minimum Inhibitory Concentration (MIC).

Materials

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Validation: Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Incorrect cation levels alter outer membrane permeability, affecting carbapenem uptake.

-

-

Plates: 96-well polystyrene plates (U-bottom).

-

Inoculum: 0.5 McFarland standard (

CFU/mL).

Step-by-Step Workflow

-

Dilution Series Preparation:

-

Prepare 2x concentrations of Ertapenem in CAMHB.

-

Range: 0.002 µg/mL to 32 µg/mL (covers QC and high-level resistance).

-

Dispense 50 µL of 2x drug solution into columns 1-10.

-

Dispense 50 µL of drug-free CAMHB into columns 11 (Growth Control) and 12 (Sterility Control).

-

-

Inoculum Preparation (Direct Colony Suspension):

-

Select 3-5 isolated colonies from an 18-24h non-selective agar plate.

-

Suspend in saline to match 0.5 McFarland turbidity.[2]

-

Dilution: Dilute this suspension 1:100 in CAMHB. This is the "Inoculum Broth."

-

Target Density:

CFU/mL in the final well.

-

-

Inoculation:

-

Add 50 µL of the Inoculum Broth to wells 1-11.

-

Add 50 µL of sterile CAMHB to well 12 (Sterility Control).

-

-

Incubation:

-

Seal plates with perforated adhesive seals (allows gas exchange but prevents evaporation).

-

Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

-

-

Reading:

-

Record the MIC as the lowest concentration showing complete inhibition of visible growth.

-

Note: Trailing growth is rare with carbapenems; distinct buttons usually form.

-

BMD Workflow Diagram

Caption: Figure 1. Broth Microdilution workflow for Ertapenem, emphasizing the convergence of drug dilution and inoculum preparation.

Protocol B: Disk Diffusion (Kirby-Bauer)

Scope: Routine screening and qualitative categorization.

Materials

-

Disk: Ertapenem 10 µg.

-

Agar: Mueller-Hinton Agar (MHA).[3]

-

Depth Rule: Agar depth must be 4 mm ± 0.5 mm . Thinner agar = false susceptibility (larger zones); Thicker agar = false resistance.

-

Procedure

-

Inoculum: Prepare 0.5 McFarland suspension.

-

Lawn Application: Dip a sterile cotton swab into the suspension. Press against the tube wall to remove excess fluid.[2] Streak the MHA plate in three directions (60° rotation) to ensure a confluent lawn.

-

Disk Application: Apply the 10 µg Ertapenem disk within 15 minutes of inoculation.

-

Incubation: Invert plates and incubate at 35°C for 16–18 hours.

-

Measurement: Measure the diameter of the zone of inhibition to the nearest millimeter using reflected light.

Data Analysis & Interpretation

Ertapenem breakpoints differ slightly between CLSI and EUCAST, particularly in how they handle the "Intermediate" range.

Table 1: Interpretive Criteria for Enterobacterales (2024)

| Standard | Method | Susceptible (S) | Intermediate (I) / ATU | Resistant (R) |

| CLSI M100-Ed34 | MIC (µg/mL) | ≤ 0.5 | 1 | ≥ 2 |

| Disk (10µg) | ≥ 22 mm | 19 – 21 mm | ≤ 18 mm | |

| EUCAST v14.0 | MIC (mg/L) | ≤ 0.5 | - (See Note 1) | > 0.5 |

| Disk (10µg) | ≥ 25 mm | - | < 25 mm |

Note 1 (EUCAST): EUCAST does not define an Intermediate category for Ertapenem in Enterobacterales; organisms >0.5 mg/L are considered Resistant. The disk breakpoint is stricter (≥ 25 mm) to ensure high sensitivity for carbapenemase detection.

Table 2: Quality Control Ranges (CLSI)

| Organism | MIC Range (µg/mL) | Disk Zone (mm) |

| E. coli ATCC 25922 | 0.004 – 0.016 | 29 – 36 |

| P. aeruginosa ATCC 27853 | 2 – 8 | 13 – 19 |

| K. pneumoniae ATCC 700603 | 0.06 – 0.25 | 27 – 33 |

Advanced Application: The "Ertapenem Screen" for Carbapenemases

Ertapenem is the primary trigger for the Carbapenem Inactivation Method (mCIM) or molecular testing. Because KPC and some metallo-beta-lactamases hydrolyze ertapenem more efficiently than meropenem in early stages, "silent" carbapenemase producers often show elevated Ertapenem MICs while remaining susceptible to Meropenem.

Screening Algorithm

-

Trigger: Is Ertapenem MIC > 0.5 µg/mL OR Zone < 22 mm?

-

Action: Perform mCIM (Modified Carbapenem Inactivation Method).

-

Note: While the standard mCIM uses a Meropenem disk as the substrate, the decision to run the test is driven by the Ertapenem result.

-

-

Differentiation: If mCIM is positive, perform eCIM (EDTA-modified) to distinguish Serine Carbapenemases (KPC) from Metallo-beta-lactamases (NDM, VIM).

Carbapenemase Detection Logic Diagram

Caption: Figure 2. Diagnostic algorithm utilizing Ertapenem non-susceptibility as the primary trigger for carbapenemase confirmation.

Troubleshooting & Optimization

-

Issue: E. coli ATCC 25922 MIC is too high (>0.016 µg/mL).

-

Root Cause: Likely degradation of the Ertapenem powder or stock solution. The beta-lactam ring is hydrolyzed by moisture.

-

Fix: Prepare fresh stock from new powder. Ensure incubation does not exceed 20 hours.

-

-

Issue: "Skipped Wells" in BMD (Growth in well 4, no growth in 5, growth in 6).

-

Root Cause: Contamination or splashing during inoculation.

-

Fix: Discard results. Check pipette calibration.

-

-

Issue: Fuzzy zones in Disk Diffusion (Proteus spp.).

-

Root Cause: Swarming motility.

-

Fix: Ignore the thin film of swarming; measure the distinct margin of heavy growth inhibition.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[4][5] Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0. [Link]

-

Centers for Disease Control and Prevention (CDC). (2023). Modified Carbapenem Inactivation Method (mCIM) for Carbapenemase Detection. [Link]

-

National Institutes of Health (NIH). (2019). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes. [Link][6]

-

Clinical Microbiology Reviews. (2017). Carbapenem Resistance: From Diagnosis to Outbreak Control. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. microxpress.in [microxpress.in]

- 3. Modified Carbapenem Inactivation Method for Phenotypic Detection of Carbapenemase Production among Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. megumed.de [megumed.de]

- 5. EUCAST: Document Archive [eucast.org]

- 6. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ertapenem in Human Plasma by LC-MS/MS

For: Researchers, scientists, and drug development professionals.

Introduction and Clinical Significance

Ertapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its long half-life of approximately 4.5 hours allows for a convenient once-daily dosing regimen, making it a valuable agent in the treatment of community-acquired and healthcare-associated infections.[2] The therapeutic efficacy of ertapenem, like other beta-lactam antibiotics, is correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen.[3][4]

In specific patient populations, such as the critically ill, those with renal impairment, or obese patients, the pharmacokinetics of ertapenem can be highly variable. This variability can lead to sub-optimal drug exposure, potentially resulting in treatment failure and the development of antibiotic resistance. Therefore, Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens to ensure maximal bactericidal activity.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity, selectivity, and speed.[2][5] This application note presents a detailed, robust, and validated LC-MS/MS method for the determination of ertapenem in human plasma, suitable for both clinical TDM and research applications.

Principle of the Method

This method employs a simple and rapid protein precipitation technique to extract ertapenem and its stable isotope-labeled internal standard (SIL-IS), Ertapenem-d4, from human plasma. The choice of a SIL-IS is critical as it co-elutes chromatographically and experiences similar ionization effects as the analyte, thereby correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[6] Following extraction, the supernatant is injected into an LC-MS/MS system.

Chromatographic separation is achieved on a reversed-phase C18 column, which resolves ertapenem from endogenous plasma components. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This highly selective detection ensures accurate quantification by monitoring specific precursor-to-product ion transitions for both ertapenem and its internal standard.

Materials and Reagents

-

Analytes: Ertapenem analytical standard, Ertapenem-d4 (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

-

Water: Deionized water, >18 MΩ·cm

-

Chemicals: 2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, pipette tips.

Instrumentation and Conditions

Liquid Chromatography

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3-µm particle size).[3]

-

Column Temperature: 20°C

-

Autosampler Temperature: 6-10°C (to ensure sample stability).[2][3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Gradient Elution Program

| Time (min) | Flow Rate (µL/min) | % Mobile Phase B |

| 0.0 | 300 | 5 |

| 0.5 | 300 | 5 |

| 2.0 | 300 | 95 |

| 2.5 | 300 | 95 |

| 2.6 | 300 | 5 |

| 4.0 | 300 | 5 |

Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Key Parameters:

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ertapenem | 476.1 | 432.1 | 10 |

| Ertapenem-d4 (IS) | 480.1 | 436.1 | 10 |

Rationale for MRM selection: The precursor ion [M+H]⁺ for ertapenem is m/z 476.1. The selected product ions are the result of characteristic fragmentation, providing high specificity for quantification. The use of Ertapenem-d4 as an internal standard ensures that any variations during the analytical process are accounted for, as its mass shift of +4 Da allows for distinct detection while maintaining identical chemical behavior.[3][6]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ertapenem and ertapenem-d4 in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.[2]

-

Working Solutions: Prepare intermediate working solutions of ertapenem by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution (2 µg/mL): Prepare a working solution of ertapenem-d4 at a concentration of 2 µg/mL in an extraction solvent mixture of acetonitrile and methanol (1:1, v/v).[2]

-

Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the ertapenem working solutions into drug-free human plasma to prepare a series of calibration standards covering the desired linear range (e.g., 0.1 to 125 µg/mL).[3][4] Prepare separate QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 75, and 150 µg/mL).[2]

-

Stabilization: Add two parts by volume of 0.1 M MES buffer (pH 6.5) to all plasma samples (CS, QC, and unknown) to ensure the stability of ertapenem.[2] Store all plasma samples at -80°C until analysis.

Sample Preparation: Protein Precipitation

The protein precipitation workflow is a simple, fast, and effective method for extracting ertapenem from plasma.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Storage and Handling of Reconstituted Ertapenem Disodium Solutions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of reconstituted ertapenem disodium solutions. Adherence to these protocols is critical to ensure the stability, potency, and safety of this broad-spectrum carbapenem antibiotic in a laboratory setting.

Introduction to Ertapenem Disodium

Ertapenem is a parenteral, 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2] Due to its chemical instability in solution, strict adherence to established reconstitution and storage procedures is paramount to maintain its efficacy for in vitro studies and other research applications.[3] The lyophilized powder is formulated with sodium bicarbonate to improve stability upon reconstitution.[3]

Reconstitution of Lyophilized Ertapenem Disodium

The proper reconstitution of lyophilized ertapenem is the foundational step for preparing accurate and stable solutions for experimental use. The choice of diluent is critical and depends on the intended downstream application (e.g., intravenous simulation or intramuscular administration studies).

Recommended Diluents

For Intravenous (IV) Solution Simulation:

-

Water for Injection

-

0.9% Sodium Chloride Injection (Normal Saline)

-

Bacteriostatic Water for Injection

For Intramuscular (IM) Solution Simulation:

Crucial Incompatibility Note: Ertapenem is incompatible with diluents containing dextrose (α-D-glucose).[6][7][8] Do not use any dextrose-containing solutions for reconstitution or dilution as this will lead to degradation of the ertapenem molecule.

Protocol for Reconstitution for IV Administration Simulation

This protocol details the reconstitution of a 1 g vial of ertapenem for simulated intravenous use.

Materials:

-

1 g vial of lyophilized ertapenem disodium

-

10 mL sterile syringe with needle

-

10 mL of a recommended IV diluent (see section 2.1)

-

Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Visually inspect the vial of lyophilized ertapenem for any signs of damage or contamination.

-

Aseptically withdraw 10 mL of the chosen diluent into the sterile syringe.

-

Inject the 10 mL of diluent into the vial of ertapenem.

-

Shake the vial well until the powder is completely dissolved and the solution is clear.[4][5]

-

The reconstituted solution will have a concentration of approximately 100 mg/mL.

-

Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be colorless to pale yellow.[9][10] Variations in color within this range do not affect the potency of the product.[9][10]

Protocol for Reconstitution for IM Administration Simulation

This protocol is for applications simulating intramuscular delivery.

Materials:

-

1 g vial of lyophilized ertapenem disodium

-

5 mL sterile syringe with needle

-

3.2 mL of 1.0% or 2.0% Lidocaine HCl injection (without epinephrine)

-

Appropriate PPE

Procedure:

-

Visually inspect the vial of lyophilized ertapenem.

-

Aseptically withdraw 3.2 mL of the lidocaine HCl solution into the sterile syringe.

-

Inject the 3.2 mL of lidocaine HCl into the vial of ertapenem.

-

The resulting concentration is approximately 280 mg/mL.[11]

-

Crucially, this reconstituted IM solution should be used within one hour of preparation and must not be administered intravenously. [4][7][11]

Storage and Stability of Reconstituted and Diluted Solutions

The stability of ertapenem in solution is highly dependent on the storage temperature, concentration, and the diluent used. Ertapenem is more stable at refrigerated temperatures (2-8°C) compared to room temperature (25°C).[12][13][14] Freezing of ertapenem solutions is not recommended as it can lead to extreme variability in stability.[9][12][13][15]

Stability of Reconstituted Solutions (100 mg/mL)

| Storage Condition | Diluent | Stability | Reference |

| Room Temperature (~25°C) | 0.9% Sodium Chloride | Up to 6 hours | [9] |

| Refrigerated (2-8°C) | 0.9% Sodium Chloride | Up to 24 hours | [9][16] |

Some studies have shown that a 100 mg/mL solution of ertapenem in 0.9% sodium chloride stored in the manufacturer's original glass vials or polypropylene syringes is chemically stable for up to 48 hours at 4°C, followed by an additional hour at 23°C.[16] However, other research suggests a shorter stability of less than one hour at 25°C and 24 hours at 4°C.[17] Given these discrepancies, it is prudent to use reconstituted solutions as soon as possible.

Stability of Diluted IV Solutions

For many experimental applications, the reconstituted ertapenem solution will be further diluted. The stability of these diluted solutions is also time and temperature-dependent.

| Final Concentration | Diluent | Storage Temperature | Stability | Reference |

| 10 mg/mL & 20 mg/mL | 0.9% Sodium Chloride, 0.225% Sodium Chloride, Ringer's Solution | Room Temperature (25°C) | Relatively stable | [1][12][13] |

| 10 mg/mL & 20 mg/mL | 0.9% Sodium Chloride, 0.225% Sodium Chloride, Ringer's Solution | Refrigerated (4°C) | More stable than at 25°C | [1][12][13] |

| Not specified | 0.9% Sodium Chloride | Room Temperature | Infusion should be completed within 6 hours of reconstitution. | [4][6][15] |

| Not specified | 0.9% Sodium Chloride | Refrigerated (5°C) | May be stored for up to 24 hours. | [10][15] |

Note: If a refrigerated solution is used, the infusion should be completed within 4 hours after removal from the refrigerator.[9][10][15]

Workflow for Storage and Handling of Reconstituted Ertapenem

Caption: Decision workflow for handling reconstituted ertapenem solutions.

Handling and Safety Precautions

As with all chemical reagents, proper safety protocols should be followed when handling ertapenem disodium.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, to prevent skin and eye contact.[18][19]

-

Ventilation: Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

-

Spills: In case of a spill, avoid generating dust.[19] Clean the area thoroughly with an appropriate cleaning agent.

-

Disposal: Dispose of unused solutions and materials in accordance with local, state, and federal regulations.[9]

-

Allergenicity: Ertapenem is a beta-lactam antibiotic and can cause allergic reactions in sensitized individuals.[2]

Compatibility with Other Intravenous Solutions

Studies have demonstrated the compatibility of ertapenem with some commonly used intravenous solutions.

It is always recommended to consult specific compatibility studies before co-administering ertapenem with other solutions in a research setting. Do not mix or co-infuse ertapenem with other medications unless compatibility has been established.[6][7]

Summary of Best Practices

-

Always reconstitute immediately before use whenever possible.

-

Use the correct diluent for the intended application and avoid dextrose-containing solutions.

-

Adhere strictly to the recommended storage times and temperatures to ensure solution stability.

-

Do not freeze reconstituted or diluted solutions.

-

Visually inspect solutions for clarity and color before use.

-

Follow all recommended safety precautions to minimize exposure.

By following these detailed application notes and protocols, researchers can ensure the integrity and reliability of their ertapenem solutions, leading to more accurate and reproducible experimental results.

References

-

Stability of ertapenem in an elastomeric infusion device. ResearchGate. Available at: [Link]

-

INVANZ (ertapenem sodium) 1 g Powder for injection. Medsafe. Available at: [Link]

-

Invanz: Dosages and Ingredients | Full Prescribing Info. MIMS Philippines. Available at: [Link]

-

McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 61(1), 38–45. Available at: [Link]

-

AUSTRALIAN PRODUCT INFORMATION INVANZ® (ertapenem sodium) Powder for injection. Medsinfo. Available at: [Link]

-

Label: ERTAPENEM injection. DailyMed. Available at: [Link]

-

Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. ResearchGate. Available at: [Link]

-

Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. Semantic Scholar. Available at: [Link]

-

Ertapenem 1g Powder for Concentrate for Solution for Infusion - Summary of Product Characteristics (SmPC). (emc). Available at: [Link]

-

Walker, S., Law, S., Perks, W. J., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian journal of hospital pharmacy, 68(2), 121–127. Available at: [Link]

-

Jain, J. G., Sutherland, C., Nicolau, D. P., & Kuti, J. L. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian journal of hospital pharmacy, 68(4), 343–344. Available at: [Link]

-

Ertapenem Monograph for Professionals. Drugs.com. Available at: [Link]

-

Invanz - European Union. European Medicines Agency. Available at: [Link]

-

Dilution Ertapenem -Invanz ®. GlobalRPH. Available at: [Link]

-

Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

-

INVANZ®. U.S. Food and Drug Administration. Available at: [Link]

-

INVANZ Label. U.S. Food and Drug Administration. Available at: [Link]

-

Ertapenem: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

-

SAFETY DATA SHEET - Ertapenem for Injection. WG Critical Care. Available at: [Link]

-

INVANZ®. Merck Canada. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. ema.europa.eu [ema.europa.eu]

- 4. mims.com [mims.com]

- 5. rss.medsinfo.com.au [rss.medsinfo.com.au]

- 6. globalrph.com [globalrph.com]

- 7. merck.com [merck.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. medicines.org.uk [medicines.org.uk]

- 10. drugs.com [drugs.com]

- 11. DailyMed - ERTAPENEM injection [dailymed.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. drugs.com [drugs.com]

- 16. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. wgcriticalcare.com [wgcriticalcare.com]

High-Fidelity Agar Dilution Protocol for Ertapenem Resistance Screening in Enterobacterales

Abstract & Clinical Significance

Ertapenem is a Group 1 carbapenem often utilized as a high-sensitivity surrogate marker for detecting carbapenemase production (e.g., KPC) in Enterobacterales. Unlike Group 2 carbapenems (imipenem, meropenem), ertapenem has limited activity against non-fermenters like Pseudomonas aeruginosa but is highly effective against wild-type Enterobacterales.

This Application Note details a reference-grade Agar Dilution protocol for determining the Minimum Inhibitory Concentration (MIC) of ertapenem. While broth microdilution is common for automation, agar dilution remains the "gold standard" for testing large numbers of isolates simultaneously and detecting subtle resistance mechanisms (heteroresistance) that automated systems may miss.

Critical Technical Challenge: Ertapenem exhibits significant hydrolytic instability compared to other beta-lactams. This protocol incorporates specific "Time-to-Plate" controls to mitigate degradation artifacts.

Principle of the Assay

The agar dilution method involves incorporating a defined concentration series of the antimicrobial agent into molten Mueller-Hinton Agar (MHA) before solidification. Bacterial suspensions (standardized to

Mechanism of Action: Ertapenem binds to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3 in Escherichia coli, inhibiting peptidoglycan synthesis and leading to cell lysis.

Why Agar Dilution?

-

Inoculum Consistency: Direct visualization of growth allows for easier detection of contamination or inoculum errors compared to turbidity-based broth methods.

-

Scalability: A Steers replicator allows 32-36 isolates to be tested per plate, making it cost-effective for screening large libraries.

Materials & Reagents

Biological Materials[1][2][3][4][5]

-

Test Isolates: Fresh overnight cultures of Enterobacterales (grown on non-selective media like TSA or Blood Agar).

-

Quality Control (QC) Strains:

-

Escherichia coli ATCC® 25922 (Susceptible control).

-

Klebsiella pneumoniae ATCC® 700603 (ESBL positive control; useful for checking cross-resistance patterns, though ertapenem should remain active unless carbapenemase is present).

-

Klebsiella pneumoniae ATCC® BAA-1705 (KPC positive control; Resistant).

-

Reagents[1]

-

Ertapenem Disodium Salt: Analytical grade potency (must account for salt/water content in calculations).

-

Mueller-Hinton Agar (MHA): Cation-adjusted is not strictly necessary for agar dilution as MHA contains sufficient cations, but standard MHA complying with CLSI/EUCAST specifications is required.

-

Solvent: Phosphate Buffer (0.01 M, pH 6.0) is recommended for the primary stock solution to maximize stability. Sterile distilled water can be used for subsequent dilutions.

-

0.85% Saline: For inoculum preparation.

Experimental Protocol

Antimicrobial Stock Preparation[1][6][7]

-

Calculations: Use the formula

, where -

Solvent Choice: Dissolve Ertapenem powder in Phosphate Buffer (pH 6.0) .

-

Expert Insight: Ertapenem hydrolyzes rapidly in water. Using pH 6.0 buffer extends the half-life of the stock solution, ensuring the MIC values at the time of pouring are accurate.

-

-

Concentration: Prepare a master stock at 10,000 µg/mL (10 mg/mL).

-

Storage: Do not store. Prepare immediately before use. If absolutely necessary, freeze at -70°C in single-use aliquots, but fresh prep is preferred for carbapenems.

Media Preparation (The "Time-to-Plate" Critical Path)

-

Autoclave MHA: Sterilize MHA and cool to 48-50°C in a water bath.

-

Warning: Adding ertapenem to agar >50°C will cause rapid thermal degradation.

-

-

Dilution Series: Prepare a 2-fold dilution series of ertapenem in water.

-

Target Range: 0.016 µg/mL to 16 µg/mL (covers QC range and resistance breakpoints).

-

-

Incorporation: Add 2 mL of antimicrobial dilution to 18 mL of molten agar (1:10 dilution) to achieve final concentrations.

-

Pouring: Mix gently (avoid bubbles) and pour into 100mm Petri dishes.

-

Solidification: Allow to set on a level surface.

-

Drying: Dry plates in a laminar flow hood with lids ajar for 10-20 minutes to remove excess moisture. USE IMMEDIATELY.

-

Stability Rule: Unlike aminoglycoside plates, ertapenem plates cannot be stored for 7 days. Use within 24 hours of pouring.

-

Inoculum Preparation & Spotting

-

Direct Colony Suspension: Pick 3-5 distinct colonies from an overnight culture. Emulsify in saline to match a 0.5 McFarland Standard (

CFU/mL). -

Dilution: Dilute this suspension 1:10 in saline (Final:

CFU/mL). -

Loading Replicator: Transfer diluted inocula into the wells of the Steers replicator seed block.

-